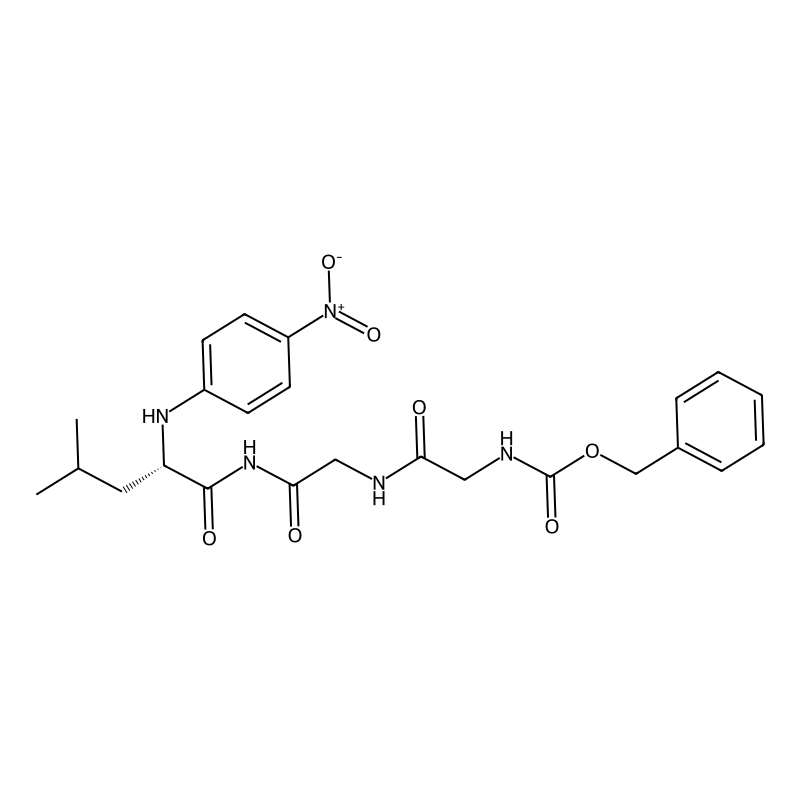

Cbz-Gly-Gly-Leu-P-nitroanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cbz-Gly-Gly-Leu-p-nitroanilide is a synthetic compound that belongs to the category of amino acid derivatives, specifically p-nitroanilides. It consists of a carbobenzoxy (Cbz) protecting group attached to the amino acids glycine and leucine, followed by a p-nitroanilide moiety. This compound is often used in biochemical research, particularly as a substrate for proteases, due to its unique structural properties that facilitate enzymatic reactions.

Z-Gly-Gly-Leu-pNA acts as a substrate for chymotrypsin-like proteases. These proteases have a specific active site pocket that recognizes the amino acid sequence of Gly-Gly-Leu in the substrate. Upon binding to the protease, the peptide bond between Gly and Leu is cleaved, releasing the chromogenic pNA fragment []. The released pNA can be easily measured using a spectrophotometer, allowing researchers to quantify the protease activity.

- Dust inhalation: Inhalation of the powdered form may cause irritation to the respiratory tract.

- Skin and eye contact: Direct contact can lead to mild irritation. Standard laboratory attire, including gloves, safety glasses, and a lab coat, is recommended when handling the compound.

- Proper disposal: Follow institutional guidelines for waste disposal of biological materials.

Substrate for Protease Activity Measurement:

Z-Gly-Gly-Leu-pNA (Benzyloxycarbonylglycylglycyl-L-leucine p-nitroanilide) is a synthetic peptide commonly used as a substrate in scientific research to measure the activity of various proteases, particularly those with chymotrypsin-like activity.

Chymotrypsin

This digestive enzyme cleaves peptide bonds at the C-terminal side of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. Z-Gly-Gly-Leu, with its terminal leucine residue, serves as a suitable target for chymotrypsin.

Proteasome

The proteasome is a complex cellular machinery responsible for the degradation of proteins. Z-Gly-Gly-Leu-pNA can be used to assess the chymotrypsin-like activity of the 20S or 26S proteasome, providing insights into protein turnover and degradation processes within cells.

Mechanism of Action:

Z-Gly-Gly-Leu-pNA is a chromogenic substrate. This means it contains a chromophore group (p-nitroanilide, pNA) that changes color upon cleavage by the target protease. The Z group (Benzyloxycarbonyl) acts as a protecting group, preventing premature cleavage at the N-terminus. When the protease cleaves the peptide bond between Glycine and Leucine, it releases the pNA group, resulting in a color change from yellow to colorless, which can be monitored spectrophotometrically.

- Colorimetric Assay: The change in absorbance at a specific wavelength (usually around 405 nm) is directly proportional to the amount of pNA released and, consequently, the protease activity. This allows researchers to quantify the enzymatic activity accurately.

Applications:

Z-Gly-Gly-Leu-pNA finds applications in various research areas, including:

- Drug Discovery: It can be employed in screening for potential protease inhibitors, which could have therapeutic implications in diseases associated with abnormal proteolytic activity.

- Enzyme Characterization: Researchers can use Z-Gly-Gly-Leu-pNA to determine the kinetic parameters (Km, Vmax) of proteases, providing valuable insights into their catalytic efficiency and substrate specificity.

- Cellular Studies: Z-Gly-Gly-Leu-pNA can be used to study proteasome activity in cell lysates, helping researchers understand protein degradation pathways and their potential roles in various cellular processes.

The compound undergoes hydrolysis reactions, particularly in the presence of proteases, leading to the release of the p-nitroaniline moiety. This reaction is significant in studying enzyme kinetics and mechanisms. The hydrolysis of Cbz-Gly-Gly-Leu-p-nitroanilide has been shown to be stimulated under certain conditions, such as in the presence of specific catalytic agents or modifications to the enzyme environment .

Cbz-Gly-Gly-Leu-p-nitroanilide exhibits notable biological activity as a substrate for various proteases. It has been utilized in studies to investigate the catalytic efficiency and specificity of enzymes such as serine proteases. The compound's structure allows for selective cleavage by these enzymes, making it a valuable tool in enzymology . Additionally, it has been reported that this compound can influence the hydrolysis of casein, indicating its potential role in protein metabolism and digestion studies .

The synthesis of Cbz-Gly-Gly-Leu-p-nitroanilide can be achieved through several methods. One common approach involves using phosphorus oxychloride as a condensing agent, which facilitates the formation of the p-nitroanilide bond with high yields and minimal racemization . Other methods may include variations in the protecting groups or reaction conditions tailored to optimize yield and purity.

This compound finds applications primarily in biochemical research and enzymology. Its role as a substrate for proteases allows researchers to study enzyme kinetics and mechanisms in detail. Furthermore, it can be used in drug discovery processes where understanding enzyme interactions is crucial. The ability to modify its structure also opens avenues for creating more complex substrates for various biochemical assays.

Interaction studies involving Cbz-Gly-Gly-Leu-p-nitroanilide primarily focus on its interactions with proteolytic enzymes. These studies assess how different conditions affect enzyme activity and substrate specificity. For instance, modifications to the enzyme or substrate can yield insights into the catalytic mechanisms at play during hydrolysis reactions .

Several compounds share structural similarities with Cbz-Gly-Gly-Leu-p-nitroanilide, including:

- Z-Gly-Gly-Leu-p-nitroanilide: Similar in structure but differs in the protecting group used.

- Boc-Gly-Gly-Leu-p-nitroanilide: Another variant with a different protecting group that may influence its reactivity.

- Ac-Gly-Gly-Leu-p-nitroanilide: Contains an acetyl group instead of a carbobenzoxy group.

Comparison TableCompound Name Protecting Group Unique Features Cbz-Gly-Gly-Leu-p-nitroanilide Carbobenzoxy High stability and favorable enzymatic cleavage Z-Gly-Gly-Leu-p-nitroanilide Z (benzyloxycarbonyl) More reactive towards certain enzymes Boc-Gly-Gly-Leu-p-nitroanilide Boc (tert-butyloxycarbonyl) Often used in solid-phase peptide synthesis Ac-Gly-Gly-Leu-p-nitroanilide Acetyl Different reactivity profile compared to carbobenzoxy

| Compound Name | Protecting Group | Unique Features |

|---|---|---|

| Cbz-Gly-Gly-Leu-p-nitroanilide | Carbobenzoxy | High stability and favorable enzymatic cleavage |

| Z-Gly-Gly-Leu-p-nitroanilide | Z (benzyloxycarbonyl) | More reactive towards certain enzymes |

| Boc-Gly-Gly-Leu-p-nitroanilide | Boc (tert-butyloxycarbonyl) | Often used in solid-phase peptide synthesis |

| Ac-Gly-Gly-Leu-p-nitroanilide | Acetyl | Different reactivity profile compared to carbobenzoxy |

Cbz-Gly-Gly-Leu-p-nitroanilide is unique due to its stability and specific interaction profile with various proteases, making it particularly useful for detailed enzymatic studies. Its structure allows for controlled modifications that can enhance its utility in biochemical applications.

Cbz-Gly-Gly-Leu-P-nitroanilide, a peptide substrate with the molecular formula C24H29N5O7 and molecular weight of 499.52 g/mol, can be synthesized using two primary methodologies: solid-phase peptide synthesis and solution-phase peptide synthesis [19] [22]. Each approach offers distinct advantages and challenges when synthesizing this specific compound.

Solid-phase peptide synthesis (SPPS) involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to an insoluble polymer support, typically a polystyrene resin [4]. For Cbz-Gly-Gly-Leu-P-nitroanilide synthesis, this approach begins with the attachment of p-nitroaniline to the resin through specialized linkers that facilitate the formation of the challenging p-nitroanilide bond [15]. The subsequent amino acids (leucine, glycine, glycine) are added sequentially with appropriate protecting groups, with the Cbz (carboxybenzyl) group being incorporated at the N-terminus of the final glycine residue [4] [15].

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, involves the formation of peptide bonds in homogeneous solution without the use of solid supports [5]. This method relies heavily on efficient coupling reagents to facilitate the formation of peptide bonds between amino acids [5]. For Cbz-Gly-Gly-Leu-P-nitroanilide, this approach typically involves the stepwise coupling of protected amino acids in solution, starting with the formation of the challenging p-nitroanilide bond with leucine, followed by sequential addition of the two glycine residues and final Cbz protection [5] [1].

The comparative advantages of these approaches for synthesizing Cbz-Gly-Gly-Leu-P-nitroanilide are summarized in Table 1.

Table 1: Comparison of Solid-Phase and Solution-Phase Approaches for Cbz-Gly-Gly-Leu-P-nitroanilide Synthesis

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Reaction efficiency | Higher yields due to excess reagents | Lower yields due to purification losses between steps [4] [17] |

| Purification complexity | Simplified by washing steps between reactions | Requires purification after each coupling step [5] [17] |

| Scale-up potential | Limited by resin capacity | Better suited for large-scale production [5] |

| p-Nitroanilide formation | Facilitated by specialized resins (e.g., aryl hydrazine resin) | Challenging due to poor nucleophilicity of p-nitroaniline [15] [1] |

| Equipment requirements | Specialized peptide synthesizers | Standard laboratory equipment [4] [5] |

| Time efficiency | Faster due to automated processes | More time-consuming due to multiple purification steps [4] [5] |

Research findings indicate that for Cbz-Gly-Gly-Leu-P-nitroanilide, solid-phase synthesis offers advantages in terms of efficiency and yield, particularly when using specialized resins designed to overcome the challenges associated with p-nitroanilide bond formation [15] [17]. However, solution-phase synthesis may be preferred for large-scale production due to its scalability and lower equipment costs [5].

Protection Strategies for Amino Acid Functional Groups

The synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide requires careful protection of reactive functional groups to prevent unwanted side reactions and ensure the formation of the desired peptide sequence [25]. The protection strategy must be orthogonal, allowing selective deprotection of specific groups while leaving others intact [25] [27].

The carboxybenzyl (Cbz) group serves as the primary N-terminal protecting group in Cbz-Gly-Gly-Leu-P-nitroanilide [7] [8]. This protecting group was first introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis and has since become a standard tool in peptide chemistry [7]. The Cbz group effectively prevents unwanted reactions with the amino group and ensures controlled peptide chain elongation [8]. It is typically introduced during the N-terminal protection step and can be selectively removed under specific conditions, revealing the free amino group for further reactions [7] [8].

For the synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide, the following protection strategies are typically employed:

N-terminal protection: The Cbz group is used to protect the N-terminus of the first glycine residue, preventing unwanted reactions during subsequent coupling steps [7] [8]. This protection is maintained throughout the synthesis and remains in the final product as specified in the target compound name [19] [22].

Side chain protection: For leucine, which contains an aliphatic side chain, no additional protection is typically required as it lacks reactive functional groups [25]. However, if other amino acids with reactive side chains were present, appropriate protecting groups would be necessary [25] [27].

Carboxyl group protection: During the stepwise synthesis, the carboxyl groups of the amino acids must be protected to prevent unwanted reactions [27]. Common carboxyl protecting groups include methyl or ethyl esters, which can be selectively removed under mild conditions [27] [25].

The Cbz group offers several advantages for the synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide:

Stability: The Cbz group is stable under a wide range of reaction conditions, including those used for peptide coupling [7] [8].

Selective removal: The Cbz group can be selectively removed by catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, which occurs under neutral conditions and does not affect other protecting groups [7] [12].

Compatibility: The Cbz group is compatible with both solid-phase and solution-phase synthesis approaches, making it versatile for different synthetic strategies [7] [8] [12].

Table 2 summarizes the protection strategies commonly used in the synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide.

Table 2: Protection Strategies for Cbz-Gly-Gly-Leu-P-nitroanilide Synthesis

| Functional Group | Protecting Group | Introduction Method | Removal Method | Reference |

|---|---|---|---|---|

| N-terminus (Gly) | Cbz | Cbz-Cl with mild base | Catalytic hydrogenation (Pd/C/H2) | [7] [8] |

| Carboxyl groups (intermediate) | Methyl/Ethyl esters | Esterification | Mild base hydrolysis | [25] [27] |

| Side chain (Leu) | None required | N/A | N/A | [25] |

| C-terminus (p-nitroanilide) | Resin linkage (SPPS) or specialized activation | Coupling with p-nitroaniline | Final cleavage (SPPS) or direct product (solution) | [15] [1] |

Research has shown that the careful selection and implementation of these protection strategies is crucial for the successful synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide, particularly given the challenges associated with p-nitroanilide bond formation [1] [15].

Challenges in p-Nitroanilide Bond Formation

The formation of the p-nitroanilide bond represents one of the most significant challenges in the synthesis of Cbz-Gly-Gly-Leu-P-nitroanilide [1] [2]. This difficulty arises primarily from the poor nucleophilicity of p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group [1] [15].

The common coupling methods used in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or mixed anhydride methods, typically yield unsatisfactory results when forming p-nitroanilide bonds, with yields often ranging between 30-58% [1] [2]. This low efficiency necessitates the development and application of specialized approaches to overcome the inherent reactivity limitations [1] [15].

Several strategies have been developed to address the challenges in p-nitroanilide bond formation for compounds like Cbz-Gly-Gly-Leu-P-nitroanilide:

Acid chloride activation: Converting the carboxylic acid of leucine to an acid chloride increases its reactivity, facilitating the reaction with the poorly nucleophilic p-nitroaniline [1]. However, this approach may lead to racemization of chiral amino acids, which can compromise the stereochemical integrity of the final product [1] [7].

Thermal activation: Elevated temperatures can enhance the reactivity of p-nitroaniline, improving the efficiency of the coupling reaction [1]. However, this method may also increase the risk of side reactions and decomposition of sensitive protecting groups [1].

Phosphorodichloridic acid activation: Research has shown that carboxyl activation by formation of a mixed anhydride with phosphorodichloridic acid (HOPOCI) in pyridine can effectively facilitate the reaction with p-nitroaniline [1] [2]. This method has been successfully applied to various amino acid derivatives with different protecting groups, including Cbz-protected amino acids [1] [2].

Aryl hydrazine solid support approach: For solid-phase synthesis, an aryl hydrazine resin can be employed [15]. Mild oxidation of the peptide hydrazide resin yields a highly reactive acyl diazene, which efficiently reacts with weak nucleophiles like p-nitroaniline [15]. This approach has shown promising results for the preparation of various peptide p-nitroanilides [15].

Alternative nucleophiles: Some researchers have explored the use of alternative nucleophiles such as 5-amino-2-nitrobenzoic acid (Anb5,2) instead of p-nitroaniline [16]. These compounds can offer improved reactivity while still providing the desired chromogenic properties in the final product [16].

Table 3 summarizes the comparative effectiveness of different approaches for p-nitroanilide bond formation in the synthesis of compounds like Cbz-Gly-Gly-Leu-P-nitroanilide.

Table 3: Comparative Effectiveness of p-Nitroanilide Bond Formation Methods

| Method | Yield Range (%) | Advantages | Limitations | References |

|---|---|---|---|---|

| Standard coupling (DCC, mixed anhydride) | 30-58 | Simple procedure | Low yields due to poor nucleophilicity | [1] [2] |

| Acid chloride activation | 50-70 | Higher reactivity | Risk of racemization | [1] [7] |

| Phosphorodichloridic acid activation | 65-85 | Compatible with various protecting groups | Requires handling of reactive reagents | [1] [2] |

| Aryl hydrazine solid support | 70-90 | Efficient for solid-phase synthesis | Requires specialized resins | [15] |

| Alternative nucleophiles (Anb5,2) | 60-80 | Improved reactivity | Different spectroscopic properties | [16] |

Research findings indicate that the choice of method for p-nitroanilide bond formation significantly impacts the overall efficiency and success of Cbz-Gly-Gly-Leu-P-nitroanilide synthesis [1] [2] [15]. The phosphorodichloridic acid activation method and the aryl hydrazine solid support approach have shown particularly promising results for overcoming the inherent challenges associated with p-nitroanilide bond formation [1] [2] [15].

Purification Techniques and Analytical Characterization

The purification and analytical characterization of Cbz-Gly-Gly-Leu-P-nitroanilide are critical steps in ensuring the quality and purity of the final product [10] [17]. Various techniques have been developed and optimized for these purposes, with high-performance liquid chromatography (HPLC) being the predominant method for both purification and analysis [10] [17] [20].

Purification Techniques

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used method for purifying Cbz-Gly-Gly-Leu-P-nitroanilide and similar peptide p-nitroanilides [10] [17]. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase [10]. The purification process typically involves the following steps:

Sample preparation: The crude Cbz-Gly-Gly-Leu-P-nitroanilide is dissolved in an appropriate solvent, often containing trifluoroacetic acid (TFA) to enhance peptide hydrophobicity by forming ion-pair complexes with basic residues [20].

Column selection: C18 reversed-phase columns are commonly used for the purification of peptide p-nitroanilides, providing effective separation based on hydrophobic interactions [17] [20].

Mobile phase optimization: A gradient elution using a mixture of water and acetonitrile, both containing 0.1% TFA, is typically employed [17] [20]. The gradient is optimized to achieve maximum separation of the target compound from impurities.

Collection and processing: Fractions containing the purified Cbz-Gly-Gly-Leu-P-nitroanilide are collected, pooled, and lyophilized to obtain the pure compound as a dry powder [17] [20].

For smaller-scale purifications, solid-phase extraction (SPE) using C18 cartridges can be an effective alternative to preparative HPLC [17]. This approach follows similar principles but requires less specialized equipment and is more suitable for routine purifications [17].

Analytical Characterization

The analytical characterization of Cbz-Gly-Gly-Leu-P-nitroanilide involves multiple complementary techniques to confirm its identity, purity, and structural integrity [17] [21]. The primary analytical methods include:

Analytical RP-HPLC: This technique is used to assess the purity of Cbz-Gly-Gly-Leu-P-nitroanilide, typically using similar conditions to those employed for purification but on an analytical scale [17] [20]. The purity is determined by calculating the percentage of the target peak area relative to the total peak area in the chromatogram [17].

Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is commonly used to confirm the molecular weight of Cbz-Gly-Gly-Leu-P-nitroanilide [17] [21]. For this compound, the expected molecular ion [M+H]+ should appear at m/z 500.21, corresponding to its molecular weight of 499.52 [19] [22].

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed structural information about Cbz-Gly-Gly-Leu-P-nitroanilide, confirming the presence and connectivity of all functional groups [17] [24]. Key diagnostic signals include those from the aromatic protons of the Cbz and p-nitroanilide groups, as well as the characteristic signals from the amino acid residues [24].

UV-Visible Spectroscopy: The p-nitroanilide group in Cbz-Gly-Gly-Leu-P-nitroanilide exhibits characteristic absorption at around 410 nm, which can be used for both identification and quantification purposes [13] [23].

Table 4 summarizes the typical analytical parameters and acceptance criteria for Cbz-Gly-Gly-Leu-P-nitroanilide characterization.

Table 4: Analytical Characterization Parameters for Cbz-Gly-Gly-Leu-P-nitroanilide

| Analytical Method | Parameter | Expected Result | Acceptance Criteria | References |

|---|---|---|---|---|

| RP-HPLC | Purity | Single major peak | >95% purity | [17] [20] |

| MALDI-TOF MS | Molecular ion [M+H]+ | m/z 500.21 | ±0.5 Da of theoretical mass | [17] [21] |

| 1H NMR | Structural confirmation | Characteristic signals for all functional groups | Consistent with structure | [17] [24] |

| UV-Vis | Absorption maximum | ~410 nm | ±5 nm of expected maximum | [13] [23] |

Research has shown that the combination of these analytical techniques provides comprehensive characterization of Cbz-Gly-Gly-Leu-P-nitroanilide, ensuring its identity, purity, and structural integrity [17] [21]. The use of multiple orthogonal methods is particularly important for this compound due to the potential presence of closely related impurities, such as truncated peptides or side products from the challenging p-nitroanilide bond formation [10] [17].